molecular formula C20H20ClNO4 B2781955 5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one CAS No. 879047-95-7

5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one

Cat. No.: B2781955
CAS No.: 879047-95-7
M. Wt: 373.83
InChI Key: QHNKTZYNWKPFOP-UHFFFAOYSA-N
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Description

5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a chloro, hydroxy, and oxopropyl group attached to an indole core. Its unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one typically involves multiple steps One common approach is the condensation of 2-chloroaniline with 2-(2-methylphenoxy)acetaldehyde under acidic conditions to form an intermediate Schiff base This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The oxopropyl group can be reduced to a secondary alcohol.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: Formation of 5-chloro-3-oxo-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one.

    Reduction: Formation of 5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-hydroxypropyl)-2,3-dihydro-1H-indol-2-one.

    Substitution: Formation of 5-amino-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its indole core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the hydroxy and oxopropyl groups can enhance its pharmacokinetic properties, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The oxopropyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-indol-2-one: Lacks the oxopropyl group, making it less versatile in chemical reactions.

    5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-1H-indole: Lacks the dihydro structure, affecting its stability and reactivity.

    5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-pyrrole: Contains a pyrrole core instead of an indole, altering its biological activity.

Uniqueness

The uniqueness of 5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one lies in its combination of functional groups and indole core. This combination allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4/c1-13-5-3-4-6-18(13)26-10-9-22-17-8-7-15(21)11-16(17)20(25,19(22)24)12-14(2)23/h3-8,11,25H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNKTZYNWKPFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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